molecular formula C11H18N4O2S B6435181 N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide CAS No. 2549022-03-7

N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide

Cat. No.: B6435181
CAS No.: 2549022-03-7
M. Wt: 270.35 g/mol
InChI Key: SHSFNPZYZJDVHN-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a four-membered azetidine ring substituted with a 5-methylpyrimidin-2-yl group. The methanesulfonamide moiety is attached via a methylene bridge to the azetidine nitrogen.

Properties

IUPAC Name

N-methyl-N-[[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-9-4-12-11(13-5-9)15-7-10(8-15)6-14(2)18(3,16)17/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSFNPZYZJDVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CC(C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}methanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O2SC_{11}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 270.35 g/mol. Its structure features a methanesulfonamide group, a pyrimidine moiety, and an azetidine ring, contributing to its diverse biological properties.

Property Value
Molecular FormulaC₁₁H₁₈N₄O₂S
Molecular Weight270.35 g/mol
CAS Number2549022-03-7
SMILESCc1cnc(nc1)N1CC(C1)CN(S(=O)(=O)C)C

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Antitumor Properties : The compound's structural features may contribute to its ability to inhibit tumor growth, making it a candidate for cancer therapy.
  • Neuroactive Effects : The azetidine ring may influence neuroactivity, indicating potential use in neurological disorders.

Antimicrobial Activity

A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant antibacterial effects against various pathogens. The mechanism of action is thought to involve inhibition of bacterial folate synthesis.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar azetidine structures have been shown to disrupt cell cycle progression and promote programmed cell death in human cancer cells.

Neuroactivity

Research into the neuroactive properties of azetidine derivatives indicates that they may modulate neurotransmitter systems. This could provide insights into developing treatments for cognitive disorders or neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analog 1: Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ()

  • Core Structure : 1,3-selenazole fused with an azetidine ring.
  • Key Differences :
    • The selenazole ring replaces the pyrimidine group, introducing selenium, which may enhance redox activity or alter electronic properties.
    • A tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen contrasts with the target compound’s methylpyrimidinyl substitution.
  • Biological Relevance: Selenazole derivatives are noted for bioactivity in drug development, including antioxidant and anticancer effects. However, the Boc group in this analog likely reduces bioavailability until deprotected .

Structural Analog 2: Tartrate Salt of Fluoropropyl-Azetidine-Indole Derivative ()

  • Core Structure : Azetidine linked to a fluoropropyl group and a tetrahydropyridoindole scaffold.
  • Key Differences :
    • The azetidine bears a 3-fluoropropyl substituent, increasing lipophilicity compared to the target’s pyrimidinyl group.
    • The indole-pyrido core suggests a larger, more rigid structure, likely targeting DNA or protein kinases.
  • Biological Relevance : This compound is patented for cancer treatment, highlighting azetidine’s role in enhancing target affinity or solubility when paired with acidic counterions like tartrate .

Structural Analog 3: N-methyl-N-[1-(thienopyrimidinylmethyl)pyrrolidin-3-yl]methanesulfonamide ()

  • Core Structure: Pyrrolidine (5-membered ring) substituted with a thieno[3,2-d]pyrimidinylmethyl group.
  • Key Differences: Pyrrolidine’s lower ring strain vs. azetidine may confer greater conformational flexibility. Thienopyrimidine vs.
  • Synthesis : Prepared via Suzuki coupling with a boronate indazole, suggesting the target compound could employ similar cross-coupling strategies for pyrimidine attachment .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Synthesis Method
Target Compound Azetidine + Pyrimidine 5-methylpyrimidin-2-yl Hypothesized kinase inhibition Likely alkylation/Suzuki coupling
Methyl 2-amino-4-[1-Boc-azetidin-3-yl]-1,3-selenazole-5-carboxylate Azetidine + Selenazole Boc-protected azetidine Antioxidant/anticancer (predicted) [3+2] Cycloaddition
Fluoropropyl-Azetidine-Indole Tartrate Azetidine + Indole 3-fluoropropyl Anticancer (patented) Multi-step organic synthesis
Thienopyrimidinyl-Pyrrolidine Sulfonamide Pyrrolidine + Thienopyrimidine 4-morpholino-thienopyrimidine Kinase inhibition (implied) Column chromatography/Pd coupling

Key Findings and Implications

  • Substituent Effects: The 5-methylpyrimidinyl group in the target compound may optimize hydrogen bonding vs. the fluoropropyl (lipophilic) or thienopyrimidine (bulky) groups in analogs.
  • Sulfonamide Pharmacophore : Common to all analogs, this group likely enhances solubility and target engagement through hydrogen bonding or electrostatic interactions.

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